molecular formula C20H25N3O3 B6474707 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline CAS No. 2640861-78-3

7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B6474707
CAS No.: 2640861-78-3
M. Wt: 355.4 g/mol
InChI Key: OVOGCZNXCVJYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is a quinoline derivative with a complex substitution pattern. The quinoline core (a bicyclic aromatic system) is substituted at positions 2, 4, and 5. Key features include:

  • 4-Methyl group: A small hydrophobic substituent that may improve metabolic stability or binding affinity .
  • 2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]: A hybrid substituent combining morpholine (a six-membered ring with one oxygen and one nitrogen atom) and pyrrolidine (a five-membered saturated nitrogen ring). The carbonyl linker introduces conformational rigidity and hydrogen-bonding capacity, which could enhance target selectivity .

Properties

IUPAC Name

[4-(7-methoxy-4-methylquinolin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14-11-19(21-17-12-15(25-2)5-6-16(14)17)23-9-10-26-18(13-23)20(24)22-7-3-4-8-22/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGCZNXCVJYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Methoxylation and Methylation:

    Attachment of Pyrrolidine and Morpholine Groups: The pyrrolidine and morpholine groups can be introduced via nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with pyrrolidine and morpholine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinoline N-oxides or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed.

Major Products

    Oxidation: Quinoline N-oxides, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, with its specific substitutions, may exhibit enhanced biological activity and selectivity towards certain molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core and reactive functional groups.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The methoxy and methyl groups may enhance its binding affinity and selectivity. The pyrrolidine and morpholine groups can interact with proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related quinoline derivatives, emphasizing substituent variations and their biological implications:

Compound Name Substituents Key Biological Activity Structural Insights Reference
Target Compound 7-Methoxy, 4-Methyl, 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl] Not explicitly reported (inferred: potential anticancer/antimicrobial) Unique hybrid morpholine-pyrrolidine group may enhance target engagement via hydrogen bonding and steric effects.
6-Methoxy-2-(thiophen-2-yl)quinoline (51) 6-Methoxy, 2-thiophene Cytotoxic (IC₅₀: 1.2–3.8 μM against MCF-7, H-460, SF-268 cancer lines) Thiophene at C-2 improves π-π stacking; methoxy at C-6 enhances solubility.
8-Ethyl-4-methyl-2-(pyridin-4-yl)quinoline (52) 8-Ethyl, 4-Methyl, 2-pyridine Selective cytotoxicity (no toxicity to Vero/THP-1 cells) Pyridine at C-2 introduces basicity, potentially aiding DNA intercalation.
5-Substituted 1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d]pyrimidin-4-one (6) 7-Methoxy, pyrazolopyrimidine fusion Antibacterial (MIC: 8–32 μg/mL against S. aureus), antioxidant (IC₅₀: 18–45 μM) Pyrazolopyrimidine fusion expands planar surface for intercalation.
4-(4-Hydroxy-1-methylbutylamino)-7-chloroquinoline 7-Chloro, 4-pyrrolidine derivative Antimalarial (historical analogue) Pyrrolidine side chain mimics chloroquine’s terminal amine for heme binding.
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Morpholinyl, azetidine, pyrazolopyridine TLR7-9 antagonist (patented for lupus) Multicyclic substituents enable multi-target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.